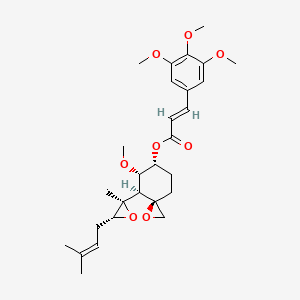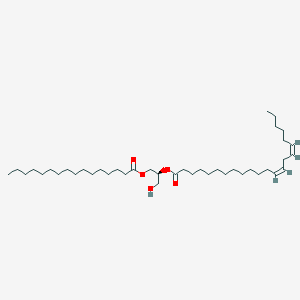
1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(16:0/22:2(13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:0/22:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/22:2(13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:2(13Z, 16Z)) pathway. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/24:1(15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:0/22:2(13Z,16Z)/0:0) is a diglyceride.
Aplicaciones Científicas De Investigación
1. Glycerolipid Metabolism in Plant Biology
1-Hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol plays a role in glycerolipid metabolism. This lipid metabolism is crucial for energy storage and structural functions in plant cells (Roughan and Slack, 1982).
2. Oxidative Stability in Food Science
The compound's oxidative stability has implications in food science, particularly regarding the preservation of oils. The positional arrangement of fatty acids in triacylglycerols like 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol influences their resistance to oxidation, which is critical in maintaining the quality of food products (Wijesundera et al., 2008).
3. Neurochemistry and Brain Function
This compound is relevant in neurochemistry, specifically in the study of diacylglycerol kinase activity in rat brain microsomes. Different molecular species of diacylglycerols, including 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol, serve as substrates for enzymes that regulate signal transduction in the brain (Holub and Piekarski, 1978).
4. Analysis of Marine Oil Supplements
This glycerol derivative is significant in the analysis of marine oil supplements. Techniques like NMR spectroscopy are used to quantify its presence in such products, indicating their quality and health benefits (Siddiqui et al., 2003).
5. Lipid Monolayers and Membrane Physics
Research on branched chain glycerophosphoethanolamines, which include compounds similar to 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol, informs the understanding of lipid monolayers and their applications in membrane physics (Siegel and Vollhardt, 1999).
6. Lipid Aggregation and Micellar Formation
This glycerol derivative contributes to understanding the critical micellar concentration of lipids, which is important in fields like biochemistry and pharmaceuticals (Kramp et al., 1984).
7. Biofuel and Algal Research
Its role in the continuous culture of microalgae for biodiesel production emphasizes its importance in renewable energy research. The algal fermentation process utilizing this compound can lead to the production of valuable biofuels (Ethier et al., 2011).
Propiedades
Nombre del producto |
1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol |
|---|---|
Fórmula molecular |
C41H76O5 |
Peso molecular |
649 g/mol |
Nombre IUPAC |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate |
InChI |
InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13,17-18,39,42H,3-10,12,14-16,19-38H2,1-2H3/b13-11-,18-17-/t39-/m0/s1 |
Clave InChI |
ZJCSFJOHCINPOJ-QIXAIMDBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)
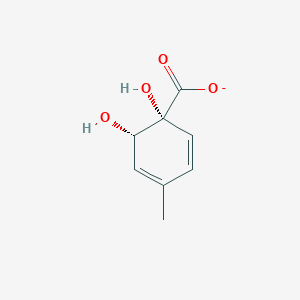

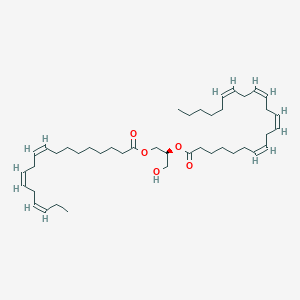
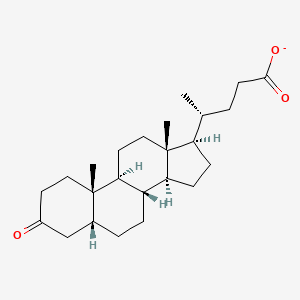

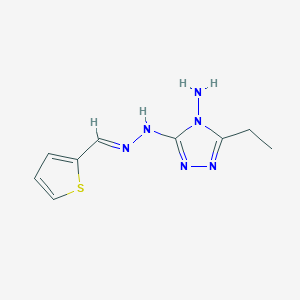
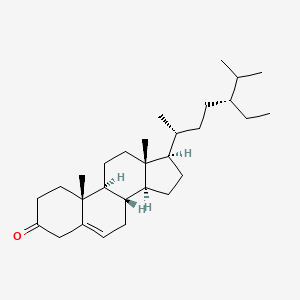
![(3R,7S,10R,11R)-10-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B1240793.png)

![N-[(R)-1-{[Acetyl-(2-methoxy-benzyl)-amino]-methyl}-2-(1H-indol-3-yl)-ethyl]-2-(4-cyclohexyl-piperazin-1-yl)-acetamide](/img/structure/B1240798.png)
![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)
![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)
